molecular formula C15H23BO3 B1393144 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol CAS No. 1073355-25-5

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol

Cat. No.: B1393144
CAS No.: 1073355-25-5
M. Wt: 262.15 g/mol
InChI Key: KQYHREMMWZUJJX-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound (CAS: 1073355-25-5, C₁₅H₂₃BO₃, MW: 262.15 g/mol) consists of a phenol group connected via a three-carbon propyl chain to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . The phenolic hydroxyl (-OH) and boronate ester are critical for its reactivity and applications in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and polymer synthesis.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely based on its ability to form boronate esters with diols, a characteristic feature of boronic acids and their derivatives . This property allows it to interact with biological targets that have diol-containing side chains, such as serine or threonine residues in proteins .

Biochemical Pathways

Given the broad reactivity of boronic acids, it is plausible that this compound could influence multiple pathways, particularly those involving proteins with diol-containing side chains .

Pharmacokinetics

Boronic acids and their derivatives are generally well absorbed and distributed in the body . Their metabolism often involves the conversion of the boronic acid or boronate ester to a more easily excreted form .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with diols can lead to the modulation of protein function, potentially resulting in various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the formation and stability of boronate esters . Moreover, the presence of diols in the environment can compete with the biological target for binding to the compound .

Biochemical Analysis

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is known for its ability to participate in borylation reactions, which are essential in the formation of carbon-boron bonds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of stable complexes that enhance the efficiency of the borylation process .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are essential for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, which facilitate these reactions. The compound’s involvement in these pathways can affect the levels of various metabolites and the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Biological Activity

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol is a compound that incorporates a dioxaborolane moiety, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H25BO4C_{16}H_{25}BO_{4}, with a molecular weight of approximately 298.18 g/mol. The structure includes a phenolic group and a dioxaborolane ring, contributing to its unique reactivity and biological properties.

PropertyValue
Chemical FormulaC16H25BO4C_{16}H_{25}BO_{4}
Molecular Weight298.18 g/mol
CAS Number1033752-94-1
AppearanceWhite to off-white powder

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron-based reagents under controlled conditions. The use of dioxaborolane allows for enhanced stability and bioavailability in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance, derivatives of phenolic compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
    • Caspase Activation : Activation of caspase pathways has also been observed in studies involving dioxaborolane derivatives, indicating their role in inducing programmed cell death .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that certain modifications to the phenolic structure significantly enhanced activity against breast cancer cells (MDA-MB-231), with IC50 values observed in the low micromolar range .

Case Study 2: Mechanistic Insights

Another research focused on understanding the mechanism by which these compounds induce apoptosis in leukemia cells. Flow cytometry analysis revealed that treatment with dioxaborolane derivatives led to increased nuclear condensation and fragmentation indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol with high purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a palladium catalyst. A typical protocol involves reacting 3-bromopropylphenol with a pinacol borane reagent under inert conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity (>95%) is confirmed by HPLC and 1^1H/13^{13}C NMR analysis .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress using TLC with UV visualization .

Q. How can the stability of the boronate ester moiety in aqueous or protic solvents be assessed during experimental workflows?

  • Methodological Answer : Conduct stability assays by incubating the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Analyze aliquots via 11^{11}B NMR or LC-MS to detect hydrolysis products (e.g., boronic acid). Stability is typically maintained in aprotic solvents (e.g., THF, DMF) but degrades rapidly in water or alcohols .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling reactions involving this compound?

  • Methodological Answer : Protodeboronation can be minimized by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to stabilize the transition state.
  • Optimizing base selection (e.g., Cs2_2CO3_3 over K3_3PO4_4) to reduce nucleophilic attack on the boronate.
  • Conducting reactions at lower temperatures (40–60°C) with short reaction times. Validate outcomes via GC-MS or MALDI-TOF to identify byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity for targeted bioconjugation?

  • Methodological Answer : Perform density functional theory (DFT) calculations to evaluate the electron density of the boronate group and steric effects of the propylphenol substituent. Correlate results with experimental kinetic data (e.g., Hammett plots) to predict substituent effects on coupling efficiency. Software like Gaussian or ORCA is recommended for modeling .

Q. What analytical techniques resolve contradictions in reported catalytic activity for this compound in heterogeneous vs. homogeneous systems?

  • Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to characterize Pd leaching in heterogeneous catalysts. Compare turnover numbers (TON) and activation energies between systems. For homogeneous catalysis, employ 1^1H DOSY NMR to confirm catalyst speciation. Contradictions often arise from differences in solvent polarity or catalyst support interactions .

Q. Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the compound’s reactivity in multi-step organic transformations?

  • Methodological Answer : Implement a stopped-flow NMR setup to monitor real-time reaction kinetics. For example, track the consumption of the boronate ester during sequential Suzuki-Heck reactions. Fit data to a Michaelis-Menten model to derive rate constants (kcatk_{cat}, KMK_M). Validate with isotopic labeling (13^{13}C or 2^2H) to trace mechanistic pathways .

Q. What statistical approaches are suitable for analyzing variability in boronate ester coupling yields across replicate experiments?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to identify significant differences between reaction conditions (e.g., solvent, catalyst loading). Use principal component analysis (PCA) to correlate yield variability with parameters like temperature or substrate purity. Outliers should be scrutinized via residual plots and repeat experiments .

Q. Safety & Handling

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer : Store the compound under nitrogen at 0–6°C to prevent oxidation . Use Schlenk-line techniques for air-free transfers. Equip labs with flame-resistant materials and ensure proper ventilation due to the compound’s flammability. PPE (gloves, goggles, lab coat) is mandatory, and spills should be neutralized with damp sand .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Phenol vs. Methanol Derivatives

  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b): Structure: Boronate ester attached to a phenyl ring with a hydroxymethyl (-CH₂OH) group. Properties: Higher polarity due to -CH₂OH; reduced lipophilicity (logP ~1.2) compared to the target compound (logP ~2.5 estimated). Synthesis: Reduction of aldehyde intermediates (e.g., 3-formylbenzeneboronic acid) with NaBH₄ . Applications: Building block for hydrophilic bioconjugates.

b) Chlorinated Analogs

  • [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): Structure: Chlorine substituent at the para position enhances electronic withdrawal. Reactivity: Stabilizes boronate ester against hydrolysis; directs cross-coupling reactions to meta positions . Yield: 90% via NaBH₄ reduction .

Linker Modifications

a) Direct Attachment vs. Propyl Linker

  • Properties: Higher acidity (phenolic pKa ~10 vs. aliphatic -OH pKa ~16); faster hydrolysis due to proximity of -OH and B . Applications: Acid-sensitive prodrug designs.

b) Morpholine Derivatives

  • 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride: Structure: Propyl linker connects boronate ester to morpholine (C₁₉H₃₁BClNO₃, MW: 367.72 g/mol). Properties: Enhanced water solubility due to morpholine’s basic nitrogen; hydrochloride salt improves crystallinity . Applications: Targeted drug delivery systems (e.g., kinase inhibitors).

Electronic and Steric Modifications

a) Amide and Ester Derivatives

  • N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionamide: Structure: Amide group replaces phenol. Reactivity: Hydrogen-bonding capacity alters cross-coupling efficiency; slower transmetalation in Suzuki reactions .
  • 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate :
    • Structure : Ester group increases lipophilicity (logP ~3.0).
    • Stability : Prone to ester hydrolysis under basic conditions.

b) Heterocyclic Derivatives

  • Imidazolium Salts (e.g., Compound 4 in ): Structure: Propyl-boronate ester linked to imidazolium bromide.

Physicochemical and Reactivity Comparison

Property Target Compound 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenol Morpholine Derivative
Molecular Weight (g/mol) 262.15 220.08 367.72
Polarity Moderate (logP ~2.5) High (logP ~1.8) Low (logP ~1.2)
Hydrolysis Stability Moderate Low (acid-sensitive) High (salt-stabilized)
Suzuki Reaction Rate High Moderate Low (steric hindrance)

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-7-9-12-8-5-6-10-13(12)17/h5-6,8,10,17H,7,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYHREMMWZUJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674695
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-25-5
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 19027017
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
CID 19027017
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
CID 19027017
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
CID 19027017
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
CID 19027017
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol

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